1-[3-(Trifluoromethyl)phenyl]-1,4-diazepane
Description
1-[3-(Trifluoromethyl)phenyl]-1,4-diazepane (CAS: 74418-15-8) is a seven-membered heterocyclic compound featuring a 1,4-diazepane ring substituted with a 3-(trifluoromethyl)phenyl group at the nitrogen atom. Its molecular formula is C₁₂H₁₅F₃N₂ (MW: 244.26 g/mol), and it is synthesized via nucleophilic substitution of 1-bromo-3-(trifluoromethyl)benzene with 1,4-diazepane, followed by purification using normal-phase chromatography (20% methanol in ethyl acetate) to yield 53% . The trifluoromethyl (-CF₃) group confers high electronegativity and metabolic stability, making the compound a promising candidate for receptor-targeted drug discovery, particularly as a ligand for dopamine D3 receptors .
Properties
IUPAC Name |
1-[3-(trifluoromethyl)phenyl]-1,4-diazepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3N2/c13-12(14,15)10-3-1-4-11(9-10)17-7-2-5-16-6-8-17/h1,3-4,9,16H,2,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUANMGYRFIKLTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C2=CC=CC(=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70568607 | |
| Record name | 1-[3-(Trifluoromethyl)phenyl]-1,4-diazepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70568607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74418-15-8 | |
| Record name | 1-[3-(Trifluoromethyl)phenyl]-1,4-diazepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70568607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: This process can be achieved using various reagents and catalysts, such as trifluoromethyl iodide (CF₃I) and photoredox catalysts . The reaction conditions often include the use of organic solvents like tetrahydrofuran (THF) and temperatures ranging from room temperature to slightly elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve large-scale radical trifluoromethylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of environmentally benign reagents and catalysts is also emphasized to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions: 1-[3-(Trifluoromethyl)phenyl]-1,4-diazepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Common Reagents and Conditions:
Oxidation: KMnO₄ in acidic or neutral conditions.
Reduction: LiAlH₄ in anhydrous ether or NaBH₄ in methanol.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted diazepane derivatives.
Scientific Research Applications
1-[3-(Trifluoromethyl)phenyl]-1,4-diazepane has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[3-(Trifluoromethyl)phenyl]-1,4-diazepane involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. It may inhibit enzymes or receptors involved in critical biological processes, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers: Substituent Position Effects
The position of the trifluoromethyl group on the phenyl ring significantly impacts synthesis efficiency and receptor binding. For example:
- 1-(2-(Trifluoromethyl)phenyl)-1,4-diazepane (14d) : This ortho-substituted analog is synthesized in 61% yield under similar conditions, suggesting reduced steric hindrance compared to the meta-substituted derivative .
Key Insight : Meta-substitution (as in the parent compound) may optimize steric and electronic interactions for D3 receptor binding, whereas ortho-substitution improves synthetic yields .
Heterocyclic Core Modifications
Replacing the phenyl group with pyridinyl or benzamide moieties alters solubility and target specificity:
- This analog is utilized in nicotinic acetylcholine receptor studies .
- 4-(Thiophen-3-yl)-N-(4-(4-(3-(trifluoromethyl)phenyl)-1,4-diazepan-1-yl)butyl)benzamide (9b) : A benzamide-linked derivative synthesized in 56% yield. The extended alkyl chain and benzamide group improve lipophilicity, facilitating blood-brain barrier penetration for central nervous system targets .
Key Insight : Heterocyclic modifications expand pharmacological applications by tuning solubility and receptor affinity .
Functional Group Replacements
Trifluoromethyl vs. Cyano Groups
- 1-(3-Cyanophenyl)-1,4-diazepane: Replacing -CF₃ with a cyano (-CN) group reduces steric bulk but increases electron-withdrawing effects. This analog (synthesized in 48% yield) shows modified D3 receptor binding, likely due to altered π-π stacking interactions .
- 1-(2-Cyanophenyl)-1,4-diazepane: Lower yield (33%) suggests ortho-cyano substitution introduces steric clashes during synthesis .
Chlorophenyl and Pyrazole Derivatives
Key Insight : Functional group swaps enable fine-tuning of receptor selectivity and biological activity .
Data Tables
Table 2: Physicochemical Properties
*Calculated using Molinspiration.
Biological Activity
1-[3-(Trifluoromethyl)phenyl]-1,4-diazepane is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies based on diverse sources.
Structural Overview
The compound consists of a diazepane ring substituted with a trifluoromethyl group on the phenyl moiety. This trifluoromethyl substitution enhances lipophilicity, allowing for better membrane penetration and interaction with biological targets. The molecular formula is , indicating the presence of carbon, hydrogen, fluorine, and nitrogen atoms.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, suggesting potential applications in treating infections. The mechanism may involve disruption of bacterial cell membranes or inhibition of critical enzymatic pathways essential for bacterial survival.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and U-937 (leukemia). The IC50 values for these cell lines are reported to be in the low micromolar range, indicating significant cytotoxicity .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 1.93 | Apoptosis induction via caspase activation |
| U-937 | 2.84 | Cell cycle arrest and apoptosis |
Bradykinin B1 Receptor Antagonism
Another important aspect of its biological activity is its potential as a bradykinin B1 receptor antagonist. This property may offer therapeutic benefits in conditions associated with pain and inflammation, providing a pathway for further drug development aimed at managing chronic pain syndromes.
The biological effects of this compound are attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
- Receptor Modulation : Its interaction with bradykinin receptors can alter pain signaling pathways.
- Membrane Interaction : Enhanced lipophilicity allows it to penetrate cellular membranes effectively.
Study on Anticancer Activity
In a study examining the anticancer potential of various diazepane derivatives, this compound was found to exhibit superior activity compared to other analogs. The research highlighted its ability to induce apoptosis in cancer cells through caspase-3 activation, confirming its potential as a lead compound for further development .
Investigation into Antimicrobial Effects
Another research effort focused on the antimicrobial properties of this compound demonstrated that it could inhibit the growth of several pathogenic bacteria. The study employed standard disk diffusion methods to assess efficacy against Gram-positive and Gram-negative bacteria, revealing promising results that warrant further exploration.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
